2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a complex organic compound belonging to the class of benzimidazole derivatives. This compound is recognized for its diverse biological and pharmacological activities, making it a subject of interest in various scientific fields. Its molecular formula is with a molecular weight of 430.5 g/mol .
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it for research purposes. It is classified under organic compounds, specifically as a hydrazide derivative containing both benzimidazole and thioether functionalities. These structural features contribute to its unique properties and potential applications in medicinal chemistry and materials science .
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves the following steps:
The molecular structure of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide can be represented in various chemical notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 430.5 g/mol |
IUPAC Name | 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N'-(E)-4-ethylphenylmethylideneacetohydrazide |
InChI Key | JPRHSUMMQIGHLG-YZSQISJMSA-N |
Canonical SMILES | CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC=C4O |
The structure features a benzimidazole ring system conjugated with a thioether group and an acetohydrazide moiety, contributing to its biological activity .
The compound can undergo various chemical reactions, including:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves several pathways:
The physical properties include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in different environments and applications .
The compound has several notable applications in scientific research:
These applications underscore the compound's versatility and significance in various fields of research .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2